FPRL1 Agonist Potency in Calcium Mobilization Assays – Class-Level Structure-Activity Context
A structurally related congener from the same patent family, 1-(4-fluorophenyl)-3-[(3S,4R)-4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea, was confirmed to activate FPRL1-overexpressing cells in a calcium influx assay, a functional readout directly predictive of agonist efficacy [1]. While the exact EC50 for CAS 891106-55-1 has not been disclosed publicly, the shared 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl pharmacophore with a pyridine-containing urea extension is consistent with sub-micromolar FPRL1 agonist activity, a potency range characteristic of this chemotype [2]. Substitution of the 4-fluorophenyl group with bulkier or electron-rich aryl rings (e.g., 3,4-dimethoxyphenyl) has been shown to alter activity profiles in related series, suggesting that the 4-fluoro substituent provides a distinct electronic and steric contribution to receptor interaction [2].
| Evidence Dimension | FPRL1 agonist activity (calcium influx in FPRL1-overexpressing cells) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 891106-55-1 |
| Comparator Or Baseline | Related patent example 1-(4-fluorophenyl)-3-[(3S,4R)-4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea demonstrates class-level FPRL1 agonism |
| Quantified Difference | Cannot be calculated; structural analogs exhibit EC50 values consistent with FPRL1 agonism |
| Conditions | Calcium influx assay in FPRL1-overexpressing cells (patent-reported standard protocol) |
Why This Matters
Confirms that the 5-oxopyrrolidinyl urea scaffold bearing a 4-fluorophenyl group is a validated FPRL1 agonist chemotype, establishing proof-of-concept for target engagement prior to committing to synthesis or purchase.
- [1] Google Patents. Urea derivative or pharmacologically acceptable salt thereof. US Patent App. US20200010415A1, 2020. View Source
- [2] Google Patents. Urea derivative or pharmacologically acceptable salt thereof. CN105814019B, 2014. View Source
